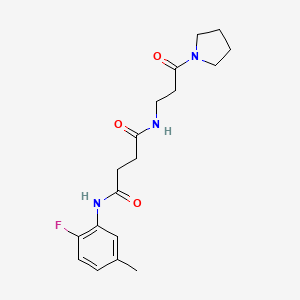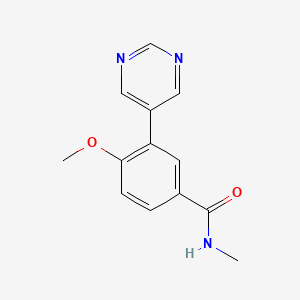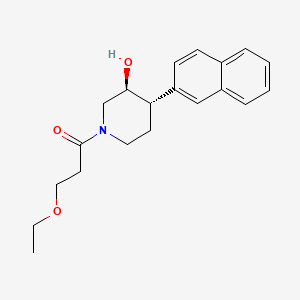![molecular formula C15H21NOS B4260729 N-isobutyl-N-[(3-methyl-2-thienyl)methyl]pent-4-ynamide](/img/structure/B4260729.png)
N-isobutyl-N-[(3-methyl-2-thienyl)methyl]pent-4-ynamide
描述
N-isobutyl-N-[(3-methyl-2-thienyl)methyl]pent-4-ynamide, commonly known as IBTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. IBTP is a synthetic compound that belongs to the class of alkylating agents. It has a molecular formula of C15H19NS and a molecular weight of 245.38 g/mol.
作用机制
The mechanism of action of IBTP involves its ability to alkylate DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death. IBTP has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication.
Biochemical and Physiological Effects
IBTP has been shown to have selective toxicity towards cancer cells, while sparing normal cells. This is due to the higher rate of DNA replication and transcription in cancer cells, which makes them more susceptible to the effects of IBTP. IBTP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of using IBTP in lab experiments is its high potency and selectivity towards cancer cells. This makes it a promising candidate for further development as an anticancer agent. However, IBTP has limitations in terms of its stability and solubility, which can affect its effectiveness in vivo.
未来方向
There are several potential future directions for research on IBTP. One area of focus is the development of more stable and soluble analogs of IBTP, which can improve its effectiveness in vivo. Another area of focus is the investigation of IBTP's potential as a radiosensitizer, which can enhance the effectiveness of radiation therapy in cancer treatment. Additionally, further studies are needed to elucidate the mechanisms of IBTP's selective toxicity towards cancer cells, which can inform the development of more targeted cancer therapies.
科学研究应用
IBTP has been studied extensively for its potential as an anticancer agent. It has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to their death. IBTP has also been studied for its potential as a radiosensitizer, which can enhance the effectiveness of radiation therapy in cancer treatment.
属性
IUPAC Name |
N-(2-methylpropyl)-N-[(3-methylthiophen-2-yl)methyl]pent-4-ynamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-5-6-7-15(17)16(10-12(2)3)11-14-13(4)8-9-18-14/h1,8-9,12H,6-7,10-11H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPATJJOKXQCHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(CC(C)C)C(=O)CCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-2-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenol](/img/structure/B4260650.png)
![1-(2-fluoro-5-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4260656.png)

![N-({1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4260679.png)
![N-(3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B4260683.png)

![2-{1-[(1-isonicotinoyl-3-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}-2-propanol trifluoroacetate (salt)](/img/structure/B4260696.png)
![{1-[2-(3-ethoxyphenoxy)ethyl]piperidin-4-yl}methanol](/img/structure/B4260701.png)
![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide](/img/structure/B4260708.png)
![2-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B4260714.png)

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methyl-N-(4-methylbenzyl)acetamide](/img/structure/B4260739.png)
![N-(dicyclopropylmethyl)-N-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4260741.png)
![2-morpholin-4-yl-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]pyrimidine-5-carboxamide](/img/structure/B4260746.png)